molecular formula C18H28N2O4 B14791909 3-Methoxypropyl N-Cbz-L-Leucinamide

3-Methoxypropyl N-Cbz-L-Leucinamide

Cat. No.: B14791909
M. Wt: 336.4 g/mol
InChI Key: CXHSBLWRRRVSFO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxypropyl N-Cbz-L-Leucinamide typically involves the reaction of L-leucine with 3-methoxypropylamine and benzyloxycarbonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

3-Methoxypropyl N-Cbz-L-Leucinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, free amines, and substituted analogs of this compound .

Scientific Research Applications

3-Methoxypropyl N-Cbz-L-Leucinamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxypropyl N-Cbz-L-Leucinamide involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing protein synthesis and metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxypropyl N-Cbz-L-Leucinamide is unique due to the presence of both the methoxypropyl group and the Cbz protecting group. This combination provides specific chemical properties and reactivity, making it valuable for targeted applications in synthesis and research .

Properties

Molecular Formula

C18H28N2O4

Molecular Weight

336.4 g/mol

IUPAC Name

benzyl N-[1-(3-methoxypropylamino)-4-methyl-1-oxopentan-2-yl]carbamate

InChI

InChI=1S/C18H28N2O4/c1-14(2)12-16(17(21)19-10-7-11-23-3)20-18(22)24-13-15-8-5-4-6-9-15/h4-6,8-9,14,16H,7,10-13H2,1-3H3,(H,19,21)(H,20,22)

InChI Key

CXHSBLWRRRVSFO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NCCCOC)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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